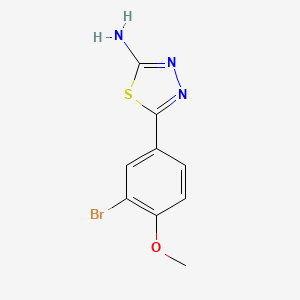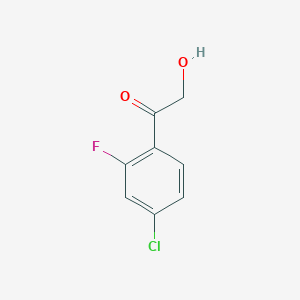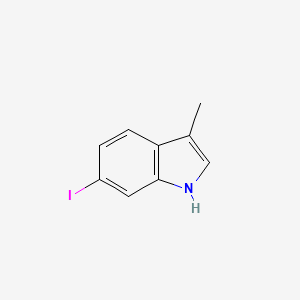
6-Iodo-3-methylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-3-methylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are present in various alkaloids, which are compounds often used in medicinal chemistry
Preparation Methods
The synthesis of 6-Iodo-3-methylindole can be achieved through several methods. One common approach involves the iodination of 3-methylindole. This can be done using iodine and a suitable oxidizing agent under controlled conditions. Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . Industrial production methods often utilize scalable and efficient synthetic routes, such as the Bartoli reaction, which provides a convenient method for synthesizing indoles with minimal substitution .
Chemical Reactions Analysis
6-Iodo-3-methylindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at its 3-position towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, alkylating agents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-3-methylindole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-3-methylindole involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can disrupt mitochondrial function and inhibit the growth of certain parasites by impairing oxidative phosphorylation and reducing ATP levels . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-Iodo-3-methylindole can be compared with other indole derivatives, such as:
3-Methylindole: Lacks the iodine atom, making it less reactive in certain chemical reactions.
6-Bromo-3-methylindole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Indole-3-acetic acid: A naturally occurring plant hormone with different functional groups and biological roles.
Properties
Molecular Formula |
C9H8IN |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
6-iodo-3-methyl-1H-indole |
InChI |
InChI=1S/C9H8IN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 |
InChI Key |
SVNXNPDLDAEBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


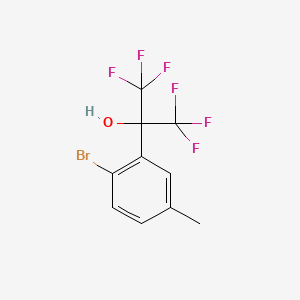
![5-Chlorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13705181.png)
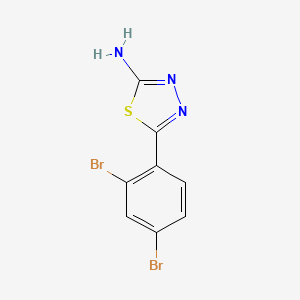
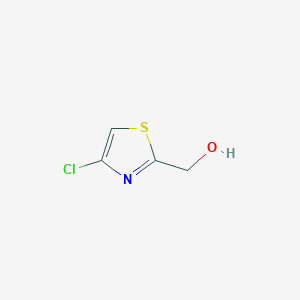
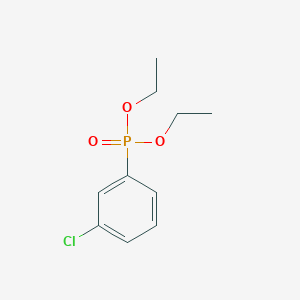
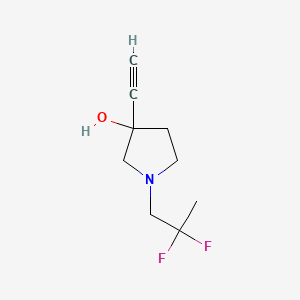
![2,2-dibromo-1-[4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13705203.png)
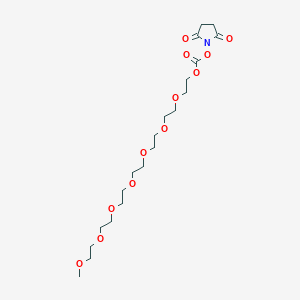
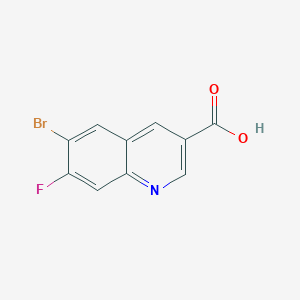
![1-[1-(2-Fluoroethyl)-4-piperidyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13705245.png)
![(E)-4-[[5-(2-Azidoethyl)-2-hydroxyphenyl]diazenyl]benzoic Acid](/img/structure/B13705247.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-6,10-dimethyl-4,12-diphenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13705252.png)
